molecular formula C12H19NO5 B8307060 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate

Cat. No.: B8307060
M. Wt: 257.28 g/mol
InChI Key: YEPHUWXGDVXZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring with oxo and ester functional groups. The presence of tert-butyl and methyl esters adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate typically involves multiple steps. One common method starts with the preparation of piperidine derivatives, followed by the introduction of oxo and ester groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This type of reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
  • 5-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • N-Boc-4-piperidinecarboxylic acid methyl ester

Uniqueness

Compared to these similar compounds, 1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate stands out due to its specific ester substitutions, which confer unique chemical properties and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized molecules and materials.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 6-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3

InChI Key

YEPHUWXGDVXZPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC

Origin of Product

United States

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